2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
Description
The compound 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol (hereafter referred to as the target compound) is a heterocyclic molecule featuring:
- Tetrazole core: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids .
- 2-Fluorophenyl-substituted furan: A furan ring substituted at the 5-position with a 2-fluorophenyl group, which may enhance lipophilicity and influence receptor binding .
- Ethanol side chain: A hydroxyl-containing substituent that improves aqueous solubility compared to alkyl or aryl groups .
Properties
Molecular Formula |
C14H14FN5O2 |
|---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
2-[5-[[5-(2-fluorophenyl)furan-2-yl]methylamino]tetrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H14FN5O2/c15-12-4-2-1-3-11(12)13-6-5-10(22-13)9-16-14-17-18-19-20(14)7-8-21/h1-6,21H,7-9H2,(H,16,17,19) |
InChI Key |
JSHVEAJYMFYUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NN=NN3CCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol typically involves multiple steps The tetrazole ring is then synthesized and attached to the furan ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the tetrazole ring.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrazole ring can yield amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 292.35 g/mol. The structure features a furan ring substituted with a fluorophenyl group and a tetrazole moiety, which contributes to its diverse reactivity and interaction profiles.
Antimicrobial Activity
Research indicates that derivatives of compounds containing furan and tetrazole rings exhibit significant antimicrobial properties. The incorporation of the tetrazole moiety in the structure of 2-[5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol may enhance its efficacy against various pathogens. Studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
Compounds with furan and tetrazole functionalities have been explored for their anticancer potential. The ability of these compounds to interfere with cellular signaling pathways can lead to apoptosis in cancer cells. Preliminary studies suggest that the specific structural features of 2-[5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol could be optimized for enhanced anticancer activity .
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research into related tetrazole-containing compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Synthesis of Functional Materials
The unique properties of 2-[5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol make it suitable for the synthesis of advanced materials. Its ability to form coordination complexes with metals can be exploited in creating novel catalysts or sensors for chemical detection .
Photophysical Properties
Studies on similar compounds have indicated that furan derivatives can exhibit interesting photophysical properties. These characteristics can be harnessed in developing organic light-emitting diodes (OLEDs) or photovoltaic devices . The incorporation of this compound into material matrices could enhance light absorption and emission efficiency.
Detection of Pollutants
The potential use of 2-[5-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol as a sensor for environmental pollutants is an emerging area of research. Its ability to interact with various analytes could facilitate the development of sensitive detection methods for hazardous substances in water or soil samples .
Biodegradability Studies
Research into the biodegradability of similar compounds suggests that modifications in their chemical structure can lead to environmentally friendly materials. The study of how this compound degrades in natural environments can provide insights into its ecological impact and potential applications in sustainable chemistry .
Mechanism of Action
The mechanism of action of 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Cores
3-[[(1R)-1-[1-(Furan-2-ylmethyl)-1,2,3,4-tetrazol-5-yl]propyl]-phenethyl-amino]methyl]-8-methyl-1H-quinolin-2-one
- Key Features: Combines a tetrazole with a quinolinone scaffold and furan-2-ylmethyl substitution.
- Higher molecular weight (MW: ~450 g/mol) reduces solubility relative to the target compound (estimated MW: ~370 g/mol) .
(1S)-1-Carboxy-2-(5-{2-[(3-Chlorophenyl)methyl]-2H-tetrazol-5-yl}-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)ethan-1-aminium
- Key Features: Tetrazole linked to a chlorophenyl group and an oxazolinone ring.
- Comparison: Chlorophenyl substitution may increase metabolic resistance compared to fluorophenyl due to slower oxidative degradation. The carboxylic acid group enhances polarity, contrasting with the target’s ethanol .
Fluorophenyl-Containing Heterocycles
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- Key Features : Thiadiazole core with a 3-fluorophenyl group.
- Comparison :
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- Key Features: Thiadiazole with a 4-fluorobenzylamino group.
- Comparison: The thiol (-SH) group increases reactivity, making it prone to oxidation, unlike the target’s stable ethanol substituent. Molecular weight (C₉H₇F₂N₃S: 227 g/mol) is lower than the target compound, suggesting better bioavailability .
Furan-Containing Analogues
2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Key Features : Pyrazole-thioamide with furan-2-yl substitution.
- Furan’s electron-rich nature may enhance π-π stacking in receptor binding .
Mérigolix (WHO Proposed INN: List 128)
- Key Features : Tetrazole linked to trifluoromethyl-furan and fluorophenyl groups.
- Comparison :
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Tetrazole vs. Thiadiazole : Thiadiazoles (e.g., ) often exhibit broader antimicrobial activity, while tetrazoles (e.g., ) are preferred in drug design for metabolic stability.
Fluorine Position : Ortho-fluorophenyl (target compound) may confer steric effects beneficial for selective binding, whereas para-fluorophenyl () offers electronic modulation.
Solubility: The ethanol group in the target compound likely improves solubility over methyl or trifluoromethyl substituents (e.g., ).
Biological Activity
The compound 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol represents a novel structure that integrates a tetrazole ring with a furan moiety and a fluorophenyl group. This unique combination suggests potential biological activities that merit thorough investigation.
Chemical Structure
The chemical formula for this compound is C13H14F3N5O, indicating the presence of multiple functional groups that could influence its biological properties. The structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of compounds similar to 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol has revealed various pharmacological effects, including:
- Antitumor Activity : Compounds with similar structures have shown significant antitumor effects against various cancer cell lines. For example, derivatives containing furan and tetrazole moieties have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some studies suggest that compounds with tetrazole rings may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease .
- Anti-inflammatory Properties : The presence of furan in related compounds has been associated with anti-inflammatory effects through the modulation of pro-inflammatory cytokines .
Antitumor Activity
A study evaluated a series of tetrazole derivatives for their cytotoxic effects on cancer cell lines such as HepG2 and SGC-7901. The results indicated that modifications in the side chains significantly influenced the activity levels. The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent antitumor activity .
Neuroprotective Effects
In a neuroprotection study involving mouse models, compounds similar to 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol were tested for their ability to reduce amyloid-beta levels. The results showed a significant decrease in amyloid plaque formation when administered at specific dosages .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
